1H-Indole-1-carboxylic acid, 2-borono-5-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-, 1-(1,1-dimethylethyl) ester
Description
The compound 1H-Indole-1-carboxylic acid, 2-borono-5-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-, 1-(1,1-dimethylethyl) ester (hereafter referred to as Compound A) is a boronic acid-containing indole derivative with a complex substituent pattern. Its molecular formula is C19H27BN2O4, and it has a molecular weight of 358.24 g/mol . Key structural features include:
- A borono group at the 2-position of the indole ring, which may enhance binding to biological targets (e.g., proteases) via reversible covalent interactions.
- A piperazinylmethyl group at the 5-position, modified with a 2-hydroxyethyl substituent on the piperazine nitrogen. This group likely improves solubility and pharmacokinetic properties.
- A tert-butyl ester protecting group at the 1-position, which stabilizes the carboxylic acid moiety during synthesis .
Properties
IUPAC Name |
[5-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30BN3O5/c1-20(2,3)29-19(26)24-17-5-4-15(12-16(17)13-18(24)21(27)28)14-23-8-6-22(7-9-23)10-11-25/h4-5,12-13,25,27-28H,6-11,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXMWVZFHCYQED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)CN3CCN(CC3)CCO)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30BN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70723279 | |
| Record name | [1-(tert-Butoxycarbonyl)-5-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70723279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913388-61-1 | |
| Record name | 1-(1,1-Dimethylethyl) 2-borono-5-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913388-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(tert-Butoxycarbonyl)-5-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70723279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 1H-Indole-1-carboxylic acid, 2-borono-5-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-, 1-(1,1-dimethylethyl) ester is a complex indole derivative that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. Indole and its derivatives are known for their diverse pharmacological properties, including antiviral, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound by examining relevant studies and findings.
Chemical Structure and Properties
The compound features a boron atom, which is often associated with enhanced biological activity due to its ability to form stable complexes with various biomolecules. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, while the hydroxyethyl group may enhance solubility and bioavailability.
Biological Activity Overview
Research indicates that indole derivatives can exhibit significant biological activities. The specific biological activities of This compound remain under investigation; however, related compounds have shown promising results in various assays.
Antiviral Activity
Indole derivatives have been explored as potential inhibitors of viral integrases. For instance, indole-2-carboxylic acid derivatives have demonstrated inhibitory effects on HIV-1 integrase with IC50 values ranging from to . These findings suggest that structural modifications on the indole core can significantly enhance antiviral potency.
Anticancer Activity
Indoles are also recognized for their anticancer properties. Studies have shown that certain indole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways . The specific activity of the compound against different cancer cell lines warrants further exploration.
Structure-Activity Relationship (SAR)
The biological activity of indole derivatives often correlates with their structural features. Key modifications that enhance activity include:
- Substitution Patterns : The introduction of halogenated groups or long-chain alkyl groups at specific positions on the indole ring has been shown to improve binding affinity and inhibitory potency against targets like HIV integrase .
- Functional Groups : The presence of functional groups such as carboxylic acids and amines can influence solubility and interaction with biological targets .
Data Tables
The following table summarizes key findings related to the biological activity of indole derivatives similar to the compound :
| Compound | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| Indole-2-carboxylic acid | HIV-1 Integrase | 0.13 - 6.85 | Strand transfer inhibition |
| Indole derivatives | Cancer cell lines | Varies | Induction of apoptosis |
| Boron-containing indoles | Various | Not specified | Metal chelation |
Case Studies
Several studies highlight the promising nature of indole derivatives:
- Case Study 1 : A study evaluated a series of indole derivatives for their ability to inhibit HIV-1 integrase. The most potent derivative exhibited an IC50 value significantly lower than that of the parent compound, demonstrating the importance of structural optimization .
- Case Study 2 : Research on boron-containing compounds indicated that these structures could enhance biological activity through unique interaction mechanisms with biomolecules, suggesting potential therapeutic applications in oncology and virology .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Compound A is part of a family of indole-based boronic esters with modifications on the piperazinyl/piperidinyl substituents. Below is a comparative analysis of key analogs:
Bioactivity and Target Interactions
- Compound A: The hydroxyethyl-piperazinyl group likely improves water solubility, enhancing bioavailability.
- Compound B : The dimethoxy-piperidinyl group may reduce solubility compared to Compound A, but increased lipophilicity could enhance membrane permeability .
- Compound C: The Boc-protected amino group may stabilize the compound in acidic environments (e.g., gastrointestinal tract), making it suitable for oral administration .
- Compound E : The methyl-piperazinylcarbonyl group simplifies the structure but may reduce target specificity due to decreased hydrogen bonding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
